molecular formula C6H3BrN4O2 B13466403 4-Azido-1-bromo-2-nitrobenzene

4-Azido-1-bromo-2-nitrobenzene

Cat. No.: B13466403
M. Wt: 243.02 g/mol
InChI Key: IWIHHBYGDHHMJR-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-2-nitrobenzene is an aromatic compound characterized by the presence of azido, bromo, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 4-Azido-1-bromo-2-nitrobenzene typically involves a multi-step process starting from benzene. The general synthetic route includes:

Chemical Reactions Analysis

4-Azido-1-bromo-2-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Azido-1-bromo-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-1-bromo-2-nitrobenzene involves its reactivity due to the presence of the azido, bromo, and nitro groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, while the bromo group can be involved in substitution reactions. These functional groups make the compound versatile for various chemical transformations .

Comparison with Similar Compounds

Similar compounds to 4-Azido-1-bromo-2-nitrobenzene include:

  • 4-Azido-1-fluoro-2-nitrobenzene
  • 4-Azido-1-chloro-2-nitrobenzene
  • 4-Azido-1-iodo-2-nitrobenzene

Compared to these compounds, this compound is unique due to the specific reactivity imparted by the bromo group, which can influence the compound’s behavior in substitution and other reactions .

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

4-azido-1-bromo-2-nitrobenzene

InChI

InChI=1S/C6H3BrN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H

InChI Key

IWIHHBYGDHHMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Br

Origin of Product

United States

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